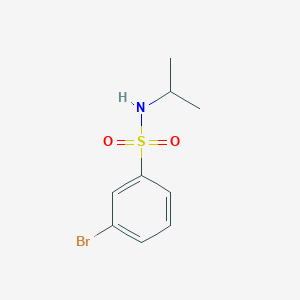

3-Bromo-N-isopropylbenzenesulfonamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-isopropylbenzenesulfonamide typically involves the bromination of N-isopropylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring . The general reaction scheme is as follows:

Starting Material: N-isopropylbenzenesulfonamide

Reagent: Bromine (Br2)

Solvent: Anhydrous conditions, typically using a non-polar solvent like dichloromethane (CH2Cl2)

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete bromination

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The bromine atom at the para position relative to the sulfonamide group undergoes substitution under specific conditions.

Mechanistic Notes :

- The sulfonamide group activates the ring toward NAS by withdrawing electron density, stabilizing the transition state .

- Steric bulk from the isopropyl group slows reactions requiring bulky nucleophiles .

Acid-Base Reactivity of the Sulfonamide Nitrogen

The sulfonamide nitrogen exhibits weak basicity (pKa ≈ 10–12), participating in protonation/deprotonation equilibria :

Protonation :

- Occurs in acidic media (pH < 4), forming a zwitterionic structure.

Deprotonation :

- Facilitates coordination with metal ions (e.g., Cu²⁺) in catalytic systems.

Hydrolysis of the Sulfonamide Group

Under harsh acidic or basic conditions, the sulfonamide bond cleaves:

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 90°C.

Example :

- Yields: 78–85% for arylboronic acids with electron-donating groups.

Buchwald-Hartwig Amination

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C .

Scope : Primary/secondary amines install amino groups at the bromine position.

Biological Interactions (Enzyme Inhibition)

Though not a direct chemical reaction, the compound interacts with biological targets:

| Enzyme | IC₅₀ | Mechanism |

|---|---|---|

| Acetylcholinesterase | 52.6 μM | Competitive inhibition at the active site |

| α-Glucosidase | 57.4 μM | Non-competitive binding, disrupting substrate recognition |

Structural Insights :

- The bromine atom enhances hydrophobic interactions with enzyme pockets .

- The isopropyl group reduces solubility but improves membrane permeability .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Bromo-N-isopropylbenzenesulfonamide has been investigated for its potential as an antibacterial agent. Sulfonamides historically played a crucial role in the development of antimicrobial therapies, particularly before the widespread use of penicillin. Although the prominence of sulfonamides has diminished, they remain relevant due to their broad-spectrum activity and the ability to enhance efficacy when combined with other agents like trimethoprim .

Antibacterial Activity

Research indicates that sulfonamides can inhibit bacterial growth through competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The introduction of bromine and isopropyl groups in this compound may enhance its lipophilicity and biological activity compared to other sulfonamides .

Synthesis and Characterization

A study focused on synthesizing derivatives of this compound revealed its potential as a scaffold for developing new drugs. The synthesis involved standard organic reactions, showcasing the compound's versatility in medicinal chemistry applications .

Biological Evaluations

In vitro evaluations have demonstrated that similar sulfonamide derivatives possess significant activity against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The findings suggest that modifications to the sulfonamide structure can lead to enhanced anticancer activity, warranting further exploration of this compound in this context .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3-Bromo-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-N-isopropylbenzenesulfonamide: Similar structure but with the bromine atom at a different position on the benzene ring.

3-Bromo-N-cyclopropylbenzenesulfonamide: Similar sulfonamide structure with a cyclopropyl group instead of an isopropyl group.

Uniqueness

3-Bromo-N-isopropylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of both bromine and sulfonamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Actividad Biológica

3-Bromo-N-isopropylbenzenesulfonamide (CAS No. 871269-08-8) is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into the compound's biological activity, mechanisms of action, and potential applications based on recent studies and findings.

- Molecular Formula : C₉H₁₂BrNO₂S

- Molecular Weight : 278.17 g/mol

- Structure : The compound features a bromine atom at the meta position of the benzene ring and an isopropyl group attached to the nitrogen atom of the sulfonamide moiety.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in:

- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, similar to traditional sulfonamides. Preliminary studies suggest it may interact with bacterial enzymes involved in folate synthesis, which are critical for bacterial proliferation.

- Antitumor Activity : Investigations into its antitumor properties have shown promise, with evidence suggesting that it may induce apoptosis in cancer cells through various mechanisms, including the production of reactive oxygen species (ROS).

The mechanism by which this compound exerts its biological effects can be attributed to several factors:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit enzymes involved in critical metabolic pathways. This inhibition can disrupt folate metabolism in bacteria, similar to other sulfa drugs.

- Halogen Bonding : The presence of the bromine atom may enhance binding affinity to specific targets through halogen bonding, potentially increasing selectivity and efficacy against certain biological targets.

Antimicrobial Activity

A study conducted on various sulfonamide derivatives indicated that this compound showed significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound retains potent antimicrobial activity comparable to other known sulfonamides .

Antitumor Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). A notable experiment revealed:

- Cell Viability Reduction : Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with a reduction of over 50% at 50 µM after 48 hours.

- Mechanistic Insights : Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, suggesting that the compound triggers apoptotic pathways.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound is being explored for potential applications in drug development. Its structure allows for modifications that could enhance its pharmacological properties:

- Antimicrobial Drug Development : Continued research aims to optimize its structure for improved efficacy against resistant bacterial strains.

- Cancer Therapeutics : The compound's ability to induce apoptosis positions it as a candidate for further development in anticancer therapies.

Propiedades

IUPAC Name |

3-bromo-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-7(2)11-14(12,13)9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZCGZSKQXNVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428433 | |

| Record name | 3-Bromo-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871269-08-8 | |

| Record name | 3-Bromo-N-isopropylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.